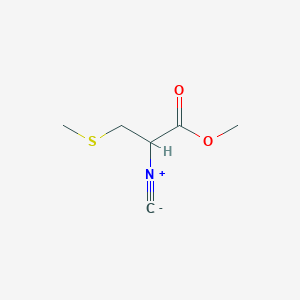
2-Isocyano-3-(methylthio)-propionic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isocyano-3-(methylthio)-propionic acid methyl ester is a chemical compound that belongs to the class of isocyanides Isocyanides are known for their unique reactivity and are used in various chemical reactions, particularly in the synthesis of complex molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyano-3-(methylthio)-propionic acid methyl ester can be achieved through several methods. One common approach involves the reaction of a suitable precursor with an isocyanide reagent. For example, the reaction of 3-(methylthio)propionic acid with a dehydrating agent such as thionyl chloride, followed by treatment with methyl isocyanide, can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-Isocyano-3-(methylthio)-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanide group to an amine.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanide group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted isocyanides or amines.
Aplicaciones Científicas De Investigación
2-Isocyano-3-(methylthio)-propionic acid methyl ester has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Isocyano-3-(methylthio)-propionic acid methyl ester involves its reactivity as an isocyanide. The isocyanide group can interact with various molecular targets, including enzymes and receptors, through nucleophilic addition or substitution reactions. These interactions can modulate the activity of the target molecules, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Isocyano-3-phenylpropionic acid methyl ester
- 2-Isocyano-3-(tritylthio)propanoate
- Methyl 2-isocyano-3-[3 (1H)-indolyl] acrylate
Uniqueness
2-Isocyano-3-(methylthio)-propionic acid methyl ester is unique due to the presence of the methylthio group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C6H9NO2S |
|---|---|
Peso molecular |
159.21 g/mol |
Nombre IUPAC |
methyl 2-isocyano-3-methylsulfanylpropanoate |
InChI |
InChI=1S/C6H9NO2S/c1-7-5(4-10-3)6(8)9-2/h5H,4H2,2-3H3 |
Clave InChI |
KVSWZLHAHNWLGR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CSC)[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


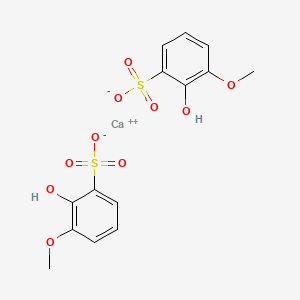
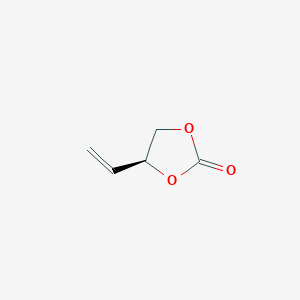

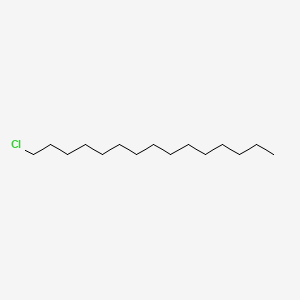
![1-{3-[4-(Benzyloxy)-3-bromophenyl]propyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate](/img/structure/B13816197.png)
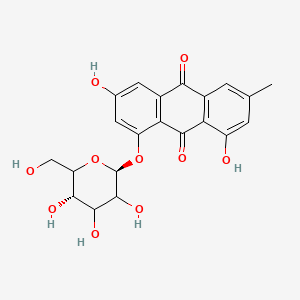
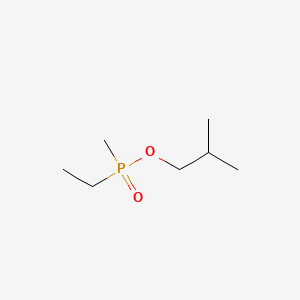
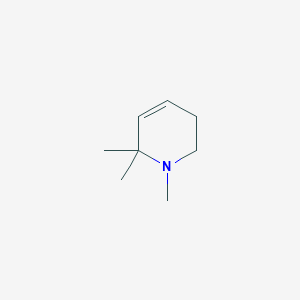

![2-Methyl-3-(propan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B13816213.png)
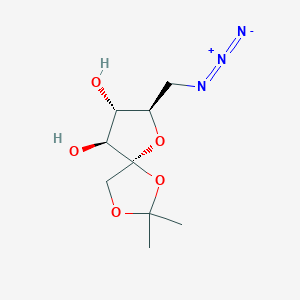


![1,3-Bis[Acryloxymethyl)phenethyl]tetramethyldisiloxane](/img/structure/B13816230.png)
